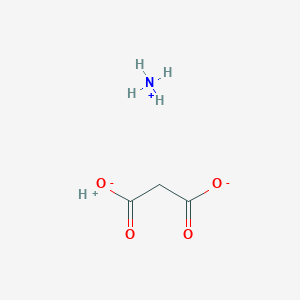

Malonic acid, ammonium salt

Description

Malonic acid is an alpha,omega-dicarboxylic acid in which the two carboxy groups are separated by a single methylene group. It has a role as a human metabolite. It is a conjugate acid of a malonate(1-).

Malonic acid is a natural product found in Camellia sinensis, Meum athamanticum, and other organisms with data available.

Dicarboxylic Acid is an organic acid that contains oxygen and two carboxyl groups.

Structure

3D Structure

Properties

IUPAC Name |

propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4, Array | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | malonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Malonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021659 | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |

CAS No. |

141-82-2 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | malonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Properties of Diammonium Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of diammonium malonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Introduction

Diammonium malonate is the ammonium salt of malonic acid, a dicarboxylic acid. Its chemical formula is C₃H₁₀N₂O₄. This compound serves as a versatile reagent and intermediate in various organic syntheses, including the formation of barbiturates and other pharmaceutically relevant molecules. Understanding its synthesis and physicochemical properties is crucial for its effective application in research and drug development.

Synthesis of Diammonium Malonate

The synthesis of diammonium malonate is a straightforward acid-base neutralization reaction. The primary method involves the reaction of malonic acid with a suitable source of ammonia.

General Reaction

The overall reaction for the formation of diammonium malonate is:

CH₂(COOH)₂ + 2NH₄OH → (NH₄)₂[CH₂(COO)₂] + 2H₂O

Alternatively, aqueous ammonia can be used as the ammonia source.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of diammonium malonate.

Materials:

-

Malonic acid (1 mole)

-

Ammonium hydroxide solution (28-30% NH₃, 2 moles)

-

Deionized water

-

Ethanol (for crystallization)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve one mole of malonic acid in a sufficient amount of deionized water in a beaker with continuous stirring.

-

Neutralization: Slowly add two moles of concentrated ammonium hydroxide solution to the malonic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

-

pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution is neutral (pH 7).

-

Concentration: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. This will yield a concentrated solution or a crude solid of diammonium malonate.

-

Crystallization: Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any impurities. Dry the crystals in a vacuum oven at a low temperature to obtain pure diammonium malonate.

Physicochemical Properties of Malonic Acid and its Ammonium Salt

| Property | Malonic Acid | Diammonium Malonate |

| Molecular Formula | C₃H₄O₄[1] | C₃H₁₀N₂O₄[2] |

| Molecular Weight | 104.06 g/mol [1] | 138.12 g/mol [2] |

| Appearance | White crystalline solid[3] | Crystalline solid |

| Melting Point | 135-137 °C (decomposes)[3][4] | Data not readily available |

| Solubility in Water | 73.5 g/100 mL at 20 °C[5] | Highly soluble (qualitative) |

| pKa₁ | 2.83[3][4][6][7] | - |

| pKa₂ | 5.69[3][4][6][7] | - |

Spectroscopic Data

Detailed experimental spectral data for diammonium malonate is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of malonic acid and the ammonium ion.

-

Infrared (IR) Spectroscopy: The IR spectrum of diammonium malonate would be expected to show characteristic absorptions for the carboxylate anion (COO⁻) around 1600-1550 cm⁻¹ (asymmetric stretching) and 1400 cm⁻¹ (symmetric stretching). Additionally, the N-H stretching vibrations of the ammonium ion (NH₄⁺) would appear as a broad band in the region of 3300-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In an aqueous solution (D₂O), the ¹H NMR spectrum would likely show a singlet for the methylene protons (CH₂) of the malonate backbone. The chemical shift of the ammonium protons is variable and often not observed due to exchange with the solvent.

-

¹³C NMR: The ¹³C NMR spectrum would show two signals: one for the methylene carbon and another for the equivalent carboxylate carbons.

-

Applications in Organic Synthesis

Diammonium malonate is a valuable precursor in various organic syntheses. One of the most notable applications of malonates is in the Knoevenagel condensation reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonate) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Ammonium salts can act as catalysts in this reaction.

Below is a logical workflow for a typical Knoevenagel condensation reaction involving a malonic ester, which is closely related to the use of malonic acid and its salts.

Conclusion

Diammonium malonate is a readily synthesized and useful chemical compound with applications in organic synthesis. While there is a need for more comprehensive characterization of its physical and spectral properties in publicly accessible literature, its role as a precursor, particularly in reactions like the Knoevenagel condensation, is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.

References

- 1. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium malonate | C3H10N2O4 | CID 10290827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malonic acid | 141-82-2 [chemicalbook.com]

- 4. turito.com [turito.com]

- 5. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]

- 6. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

A Technical Guide to Ammonium Salts of Malonic Acid for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the ammonium salts of malonic acid, specifically ammonium hydrogen malonate and diammonium malonate. These compounds serve as versatile reagents and building blocks in organic synthesis, with notable applications in the pharmaceutical industry. This document consolidates key chemical and physical properties, detailed experimental protocols for their synthesis and application, and explores their emerging role as modulators of critical cellular signaling pathways.

Chemical Identification and Physical Properties

The two primary ammonium salts of malonic acid are ammonium hydrogen malonate, the mono-ammonium salt, and diammonium malonate, the di-ammonium salt. Their identification and key physical properties are summarized below.

| Property | Ammonium Hydrogen Malonate | Diammonium Malonate | Malonic Acid (for reference) |

| CAS Number | 15467-21-7[1] | 56221-41-1 | 141-82-2 |

| Molecular Formula | C₃H₇NO₄[1] | C₃H₁₀N₂O₄[2] | C₃H₄O₄ |

| Molecular Weight | 121.09 g/mol [1] | 138.12 g/mol [2] | 104.06 g/mol |

| Appearance | White crystalline powder | White crystalline solid | White crystals |

| Melting Point | Decomposes | Decomposes | 135-137 °C (decomposes) |

| Boiling Point | Decomposes | Decomposes | Decomposes |

| Solubility | Soluble in water. | Soluble in water. | 763 g/L in water |

| pKa₁ (of Malonic Acid) | 2.83 | 2.83 | 2.83 |

| pKa₂ (of Malonic Acid) | 5.69 | 5.69 | 5.69 |

Note on Thermal Stability: Ammonium salts of malonic acid are known to be thermally unstable and will decompose upon heating. The decomposition products typically include ammonia, water, and carbon dioxide[3]. Precise melting and boiling points are therefore not well-defined.

Synthesis of Ammonium Malonates: Experimental Protocols

The synthesis of both ammonium hydrogen malonate and diammonium malonate is achieved through the acid-base neutralization of malonic acid with ammonia. The stoichiometry of the reactants determines the final product.

Synthesis of Diammonium Malonate

This protocol outlines the preparation of diammonium malonate by reacting malonic acid with two equivalents of ammonium hydroxide.

Materials:

-

Malonic acid (1 mole)

-

Ammonium hydroxide solution (28-30% NH₃, 2 moles)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 mole of malonic acid in a minimal amount of ethanol with stirring.

-

Cool the flask in an ice bath.

-

Slowly add 2 moles of concentrated ammonium hydroxide solution dropwise to the stirred malonic acid solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Remove the flask from the ice bath and allow it to warm to room temperature, stirring for another hour.

-

To induce precipitation, slowly add an excess of diethyl ether to the solution with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether.

-

Dry the crystals under vacuum to obtain pure diammonium malonate.

Synthesis of Ammonium Hydrogen Malonate

This protocol details the synthesis of ammonium hydrogen malonate using a 1:1 molar ratio of malonic acid to ammonia.

Materials:

-

Malonic acid (1 mole)

-

Ammonium hydroxide solution (28-30% NH₃, 1 mole)

-

Isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 1 mole of malonic acid in a suitable volume of isopropanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Carefully add 1 mole of concentrated ammonium hydroxide solution dropwise to the cooled and stirred malonic acid solution.

-

Continue to stir the reaction mixture in the ice bath for 1 hour after the addition is complete.

-

The product may precipitate directly from the isopropanol solution. If not, the solution can be concentrated under reduced pressure to induce crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Dry the product under vacuum to yield pure ammonium hydrogen malonate.

Application in Organic Synthesis: Knoevenagel Condensation

Ammonium salts of malonic acid are effective catalysts for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. These salts serve as a source of ammonia or an amine in situ, which acts as the basic catalyst.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol describes a representative Knoevenagel condensation using an ammonium salt as a catalyst.

Materials:

-

Benzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Ammonium hydrogen malonate (1 mmol, 10 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium hydrogen malonate (1 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product, benzylidenemalononitrile, will often crystallize out of the solution upon cooling.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from ethanol if further purification is required.

Role in Modulating Signaling Pathways in Drug Development

Recent research has highlighted the potential of malonate derivatives in modulating key cellular signaling pathways implicated in cancer and other diseases. While the direct action of simple ammonium salts of malonic acid is less studied in this context, they serve as crucial starting materials for the synthesis of these more complex derivatives.

Inhibition of Succinate Dehydrogenase

Malonate is a well-established competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This inhibition can have significant downstream effects on cellular metabolism and signaling.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several studies have focused on synthesizing malonate derivatives that act as inhibitors of this pathway. For instance, pyrimidine derivatives synthesized from diethyl malonate have shown potent inhibitory activity against PI3K isoforms.[6]

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. Research is ongoing into the development of malonate-containing compounds that can act as inhibitors of key kinases within this pathway, such as p38α MAPK.

Conclusion

Ammonium salts of malonic acid are readily synthesized and valuable reagents in organic chemistry, particularly as catalysts in reactions such as the Knoevenagel condensation. Their significance extends into the realm of drug discovery, where they serve as foundational materials for the development of sophisticated molecules targeting critical cellular signaling pathways like PI3K/Akt/mTOR and MAPK. This guide provides researchers and drug development professionals with a solid foundation of technical information to effectively utilize these compounds in their work. Further research into the synthesis and biological evaluation of novel malonate derivatives holds significant promise for the development of new therapeutic agents.

References

- 1. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ammonium Malonate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ammonium malonate salts. Due to the limited availability of extensive quantitative data across a wide range of organic solvents in publicly accessible literature, this document focuses on the well-characterized aqueous solubility of different ammonium malonate species and outlines the established experimental protocols for determining solubility. This guide is intended to be a foundational resource for researchers in drug development and chemical synthesis, enabling informed decisions on solvent selection, crystallization processes, and formulation development.

Introduction to Ammonium Malonate

Ammonium malonate refers to the ammonium salts of malonic acid. Depending on the stoichiometry of the neutralization reaction between malonic acid and ammonia (ammonium hydroxide), different salt forms can be produced, primarily monoammonium malonate and diammonium malonate.[1][2] These compounds are ionic in nature and, as such, their solubility is highly dependent on the polarity of the solvent.[3] Understanding the solubility of these salts is critical for their purification, handling, and application in various chemical syntheses, including in the pharmaceutical industry.

Aqueous Solubility of Ammonium Malonate Salts

The solubility of ammonium malonate in water has been investigated, particularly in the context of atmospheric chemistry where ammoniated dicarboxylic acids are of interest.[4] The degree of neutralization of malonic acid significantly impacts its aqueous solubility.

A key study by Beyer, K. D., et al. investigated the low-temperature solid/liquid phase diagrams of various ammonium salts of malonic acid and established a clear order of increasing aqueous solubility. The most neutralized form, diammonium malonate, is the most soluble in water among the ammonium salts of malonic acid.[4]

Quantitative Aqueous Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for different ammonium malonate species in water.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Solvent | Temperature (°C) | Solubility | Reference |

| Monoammonium Malonate | NH₄HC₃H₂O₄ | 121.09 | Water | 20 | Soluble | [3][4] |

| Diammonium Malonate | (NH₄)₂C₃H₂O₄ | 138.12 | Water | Ambient | Most soluble form | [2][4] |

| Triammonium Hydrogen Malonate | (NH₄)₃H(C₃H₂O₄)₂ | 273.25 | Water | Ambient | Least soluble form | [4] |

Solubility in Organic Solvents

While specific quantitative data is scarce, the general principles of solubility indicate that ammonium malonate salts, being ionic, exhibit higher solubility in polar solvents and are sparingly soluble to insoluble in nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Ammonium malonate is expected to be soluble in these solvents due to its ability to form hydrogen bonds and engage in ion-dipole interactions.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is anticipated, though it may be less than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Ammonium malonate is expected to be insoluble in these solvents due to the large difference in polarity.[3]

Further experimental investigation is required to quantify the solubility of ammonium malonate in these organic solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like ammonium malonate is a fundamental experimental procedure. The two most common and reliable methods are the isothermal (shake-flask) method and the polythermal method.

Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Methodology:

-

Preparation: An excess amount of finely powdered ammonium malonate is added to a known volume or mass of the chosen solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration (using a syringe filter compatible with the solvent) or centrifugation.

-

Concentration Analysis: The concentration of ammonium malonate in the saturated solution is determined using a suitable analytical technique. This can include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Chromatography (e.g., HPLC-UV, IC): The solution is appropriately diluted and analyzed to determine the concentration of the malonate or ammonium ions.

-

Spectroscopy (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Titration: The malonate content can be determined by acid-base titration.

-

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known composition becomes saturated.

Methodology:

-

Preparation: A precise amount of ammonium malonate and solvent are weighed into a sealed, transparent vessel equipped with a stirrer and a calibrated thermometer.

-

Heating: The mixture is slowly heated while being continuously stirred until all the solid material has completely dissolved.

-

Cooling and Observation: The clear solution is then cooled at a slow, controlled rate. The temperature at which the first crystals appear (the saturation temperature) is recorded.

-

Data Analysis: This process is repeated for several different compositions to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Caption: Workflow for Isothermal Solubility Determination.

Caption: Relative Aqueous Solubility of Ammonium Malonates.

Conclusion

The solubility of ammonium malonate is a critical parameter for its application in scientific research and drug development. While there is a clear understanding of its high solubility in polar solvents like water and lower solubility in non-polar media, detailed quantitative data across a range of organic solvents is not widely published. The aqueous solubility is well-defined, with diammonium malonate being the most soluble among its related salts. For solubility determination in novel solvent systems, the isothermal saturation and polythermal methods are recommended as robust and reliable experimental protocols. This guide provides the foundational knowledge and procedural framework for researchers working with ammonium malonate.

References

Hygroscopic Properties of Ammonium Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of ammonium malonate, with a focus on its behavior in the presence of atmospheric moisture. Understanding these properties is critical for applications in pharmaceutical development, materials science, and atmospheric chemistry, where water content can significantly impact stability, efficacy, and reactivity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Data Presentation

The hygroscopic nature of a substance is primarily characterized by its deliquescence relative humidity (DRH), the relative humidity at which it begins to absorb enough atmospheric moisture to dissolve and form a solution, and its water activity, which describes the availability of water in a system.

While specific data for diammonium malonate is limited in publicly available literature, research on the closely related ammonium hydrogen malonate and aqueous solutions of ammonium malonates provides valuable insights.

Table 1: Deliquescence Relative Humidity (DRH) of Ammonium Hydrogen Malonate

| Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) |

| Data not available in search results | Data not available in search results |

Note: The full data table from Schroeder and Beyer (2016) was not accessible. The paper reports the determination of DRH as a function of temperature.[1][2]

Table 2: Water Activity of Aqueous Solutions of Ammonium Malonates

| Compound | Concentration (molality) | Water Activity (a_w) |

| Diammonium Malonate | Data not available in search results | Data not available in search results |

| Ammonium Hydrogen Malonate | Data not available in search results | Data not available in search results |

Note: The full data table from Beyer et al. (2011) was not accessible. The paper reports on the phase diagrams and water activities of these solutions, which can be determined from freezing point depression measurements.[3]

Experimental Protocols

Accurate characterization of the hygroscopic properties of a compound like ammonium malonate relies on precise and well-controlled experimental methods. The following sections detail the methodologies cited in the key literature for determining deliquescence relative humidity and water activity.

Determination of Deliquescence Relative Humidity (DRH) by Humidity-Controlled Thermogravimetric Analysis (HTGA)

This method, as employed by Schroeder and Beyer (2016), is a robust technique for measuring the mass change of a sample as a function of relative humidity at a constant temperature.[1][2]

Principle: A sample of the material is placed in a thermogravimetric analyzer (TGA) equipped with a humidity control system. The relative humidity of the gas flowing over the sample is incrementally increased, and the mass of the sample is continuously monitored. The DRH is identified as the relative humidity at which a sharp increase in mass occurs, indicating the uptake of water and dissolution of the sample.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of crystalline ammonium malonate (typically 1-10 mg) is placed in the TGA sample pan.

-

Instrument Setup: The TGA is purged with a dry inert gas (e.g., nitrogen) to establish a baseline mass at 0% relative humidity (RH). The temperature is set and maintained at the desired experimental value.

-

RH Ramp: The relative humidity is increased in a stepwise or ramped manner. For a stepwise approach, the RH is increased in increments (e.g., 5-10% RH) and held at each step until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , is below a defined threshold).

-

Data Acquisition: The mass of the sample is recorded as a function of relative humidity.

-

DRH Determination: The deliquescence point is identified as the RH at which a sudden, significant increase in mass is observed in the plot of mass versus relative humidity.

Determination of Water Activity by Differential Scanning Calorimetry (DSC)

The water activity of aqueous solutions of ammonium malonates can be determined from the freezing point depression of the solutions, as described in the work of Beyer et al. (2011).[3][4]

Principle: The freezing point of a solution is dependent on the concentration of the solute. By measuring the freezing point of solutions with known concentrations, the water activity can be calculated using thermodynamic relationships.

Detailed Protocol:

-

Solution Preparation: A series of aqueous solutions of ammonium malonate with precisely known concentrations (molality) are prepared.

-

DSC Analysis: A small, accurately weighed aliquot of each solution is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Thermal Program: The samples are subjected to a controlled cooling and heating cycle in the DSC. A typical program involves cooling the sample to a temperature well below its expected freezing point (e.g., -50 °C), followed by a slow, controlled heating ramp (e.g., 1-5 °C/min).

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature. The freezing point is determined from the onset temperature of the melting peak on the heating curve.

-

Water Activity Calculation: The water activity (aw) is calculated from the freezing point depression using the following equation:

ln(aw) = (ΔHfus / R) * ((1 / T0) - (1 / Tf))

where:

-

ΔHfus is the molar enthalpy of fusion of water.

-

R is the ideal gas constant.

-

T0 is the freezing point of pure water in Kelvin.

-

Tf is the measured freezing point of the solution in Kelvin.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for DRH determination using HTGA.

Caption: Workflow for water activity determination using DSC.

References

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Malonate

To the valued researcher, scientist, or drug development professional,

Therefore, this guide will proceed by presenting a generalized framework for the thermal decomposition of ammonium carboxylates, drawing parallels from closely related compounds for which experimental data is available. This approach will provide a foundational understanding of the expected behavior of ammonium malonate, while clearly acknowledging the absence of direct empirical evidence.

General Principles of Thermal Decomposition of Ammonium Carboxylates

The thermal decomposition of ammonium salts of carboxylic acids is primarily governed by the nature of the carboxylate anion and the strength of the ammonium-carboxylate bond. The process generally involves the following key stages:

-

Dissociation: The initial step often involves the reversible dissociation of the ammonium salt into ammonia (NH₃) and the corresponding carboxylic acid. This is an endothermic process.

-

Decomposition of the Carboxylic Acid: Following dissociation, the carboxylic acid may undergo further decomposition, the pathway of which is dependent on its specific structure. For dicarboxylic acids like malonic acid, this can involve decarboxylation.

-

Secondary Reactions: The initial decomposition products, such as ammonia and fragments of the carboxylic acid, can undergo further reactions, leading to a complex mixture of final products.

Anticipated Thermal Decomposition Pathway of Ammonium Malonate

Based on the behavior of other ammonium dicarboxylates, the thermal decomposition of ammonium malonate is hypothesized to proceed through the following pathway. A visual representation of this proposed logical relationship is provided below.

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Malonate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium malonate exists in several forms, including the neutral salt, diammonium malonate ((NH₄)₂C₃H₂O₄), and the acid salt, ammonium hydrogen malonate (NH₄HC₃H₂O₄). While the synthesis of ammonium malonate is straightforward, the growth of single crystals suitable for X-ray diffraction analysis, particularly for the neutral salt, presents challenges. Recrystallization of what is commercially labeled "ammonium malonate" from aqueous solutions consistently yields the acid salt, ammonium hydrogen malonate.[1] Consequently, the crystal structure of ammonium hydrogen malonate has been thoroughly characterized. Similarly, derivatives such as ammonium 2-aminomalonate have also been successfully analyzed, providing valuable insights into the structural behavior of the malonate anion in the presence of an ammonium cation.

Experimental Protocols

Synthesis and Crystallization

Ammonium Hydrogen Malonate: Commercial "ammonium malonate" is recrystallized from water to obtain single crystals of ammonium hydrogen malonate.[1]

Ammonium 2-aminomalonate: The synthesis is a multi-step process:

-

Malonic acid (0.1 mmol) is dissolved in diethyl ether (100 ml) in a dried Schlenk flask and cooled to 273 K.

-

Bromine (0.1 mol) is added dropwise over 40 minutes with continuous stirring.

-

The mixture is warmed to room temperature and stirred for an additional 40 minutes.

-

Aqueous ammonia (25%, 100 ml) is then slowly added with stirring.

-

The solvent is removed under vacuum to yield the product.

-

Single crystals are obtained by recrystallization from water.[2][3][4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure for both ammonium hydrogen malonate and ammonium 2-aminomalonate follows a standard experimental workflow. A suitable single crystal is mounted on a diffractometer. For ammonium hydrogen malonate, a Picker FACS-1 automatic diffractometer with graphite-monochromatized MoKα radiation (λ = 0.70926 Å) was utilized.[1] For ammonium 2-aminomalonate, a Rigaku Xcalibur Sapphire3 diffractometer was used.[5]

The general procedure includes:

-

Unit Cell Determination: The crystal is irradiated with X-rays, and the diffraction pattern is used to determine the unit cell dimensions and crystal system from a set of accurately centered reflections.[1]

-

Data Collection: Intensity data for a large number of reflections are collected. For ammonium hydrogen malonate, this was done using the θ-2θ scan technique.[1]

-

Data Reduction: The collected intensities are corrected for various factors, and equivalent reflections are averaged.

-

Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For ammonium hydrogen malonate, direct methods using the MULTAN program were employed.[1]

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors. Difference Fourier syntheses are used to locate hydrogen atoms.[1]

Data Presentation

Crystallographic Data

The crystallographic data for ammonium hydrogen malonate and ammonium 2-aminomalonate are summarized in the table below for easy comparison.

| Parameter | Ammonium Hydrogen Malonate[1][6] | Ammonium 2-aminomalonate[3][5] |

| Chemical Formula | NH₄HC₃H₂O₄ | NH₄⁺·C₃H₄NO₄⁻ |

| Molecular Weight | 121.09 g/mol | 136.11 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

| a (Å) | 11.214(3) | 9.9714(4) |

| b (Å) | 8.647(3) | 9.8671(3) |

| c (Å) | 11.507(4) | 11.1884(4) |

| α (°) | 90 | 90 |

| β (°) | 107.29(2) | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1062.5 | 1100.81(7) |

| Z | 8 | 8 |

| Temperature (K) | 295 | 101 |

| Radiation type | Mo Kα | Mo Kα |

Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the geometry of the malonate moieties in these crystal structures.

Ammonium Hydrogen Malonate [1]

| Bond | Length (Å) |

|---|---|

| C-O | 1.29 (avg) |

| C=O | 1.23 (avg) |

| C-C | 1.51 (avg) |

| N-H | 0.99 (avg) |

Ammonium 2-aminomalonate [3][5]

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| C1-C2 | 1.5394(18) | O1-C1-O2 | 124.87(12) |

| C2-C3 | 1.5485(18) | O3-C3-O4 | 127.55(12) |

| C2-N1 | 1.4821(16) | N1-C2-C1 | 109.56(10) |

| C1-O1 | 1.2483(16) | N1-C2-C3 | 109.98(10) |

| C1-O2 | 1.2657(16) | ||

| C3-O3 | 1.2462(17) |

| C3-O4 | 1.2597(16) | | |

Hydrogen Bonding

Hydrogen bonds are a defining feature of these crystal structures, creating extensive three-dimensional networks.

| Compound | Donor-Acceptor | Distance (Å) |

| Ammonium Hydrogen Malonate[1][6] | N-H···O | 2.80 - 2.99 |

| O-H···O | 2.476(3) - 2.488(3) | |

| Ammonium 2-aminomalonate[2][5] | N-H···O | 2.803(2) - 2.928(1) |

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Crystal Structure Determination.

Hydrogen Bonding Network in Ammonium Hydrogen Malonate

Caption: Hydrogen Bonding in Ammonium Hydrogen Malonate.

Conclusion

The crystal structures of ammonium hydrogen malonate and ammonium 2-aminomalonate reveal intricate three-dimensional networks dominated by hydrogen bonding between the ammonium cations and the carboxylate groups of the malonate anions. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in crystallography, materials science, and drug development. The absence of a determined crystal structure for neutral diammonium malonate highlights the influence of stoichiometry on the crystallization behavior of this system and suggests that the acid salt is the thermodynamically favored crystalline product from aqueous solutions. Further research could focus on non-aqueous crystallization methods to obtain single crystals of the neutral salt, which would provide a more complete structural understanding of the ammonium malonate system.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Syn and anti conformers of di-ammonium aqua-bis(malonato)oxidovanadate(IV) in an anhydrate crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium malonate | C3H10N2O4 | CID 10290827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The crystal structure of ammonium trioxalatochromate (III), (NH4)3[Cr(C2O4)3].2H2O | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Ammonium Malonate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium malonate is a versatile reagent in organic synthesis, uniquely positioned to act as both a key building block and a catalyst precursor. As a salt of malonic acid and ammonia, it serves as an excellent source of the malonate nucleophile, an active methylene compound crucial for various carbon-carbon bond-forming reactions. Simultaneously, the ammonium cation can function as a catalyst, either directly or by providing ammonia or an ammonium salt in situ, which is known to catalyze several condensation reactions.[1][2][3] This dual functionality makes ammonium malonate an attractive component for streamlined, atom-economical synthetic strategies, particularly in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.

These notes provide an overview of the applications of ammonium malonate in organic synthesis, with a focus on its catalytic or co-catalytic role in key transformations like the Knoevenagel condensation and the synthesis of nitrogen-containing heterocycles.

Key Applications and Reaction Data

Ammonium malonate's utility is most pronounced in reactions requiring both an active methylene compound and a basic nitrogenous catalyst. The ammonium ion facilitates reactions involving malonic acid derivatives, such as in the ammonolysis of diethylmalonate to produce malonamide.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine or ammonia.[4] Historically, ammonium salts, including ammonium malonate, have been employed in such condensations.[5] The ammonium ion acts as a source of ammonia, which is the active catalytic species. This reaction is fundamental for creating α,β-unsaturated compounds, which are precursors to a wide range of pharmaceuticals and fine chemicals.[2]

Hantzsch Dihydropyridine Synthesis and Related Reactions

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, a scaffold present in many important drugs. The classic reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7][8] While not a direct catalyst in the traditional Hantzsch reaction, ammonium malonate can be envisioned as a reactant in related multicomponent syntheses of nitrogen-containing heterocycles, where the ammonium moiety drives the catalytic cycle and the malonate is incorporated into the final product.[9]

Summary of Applications

The following table summarizes the key applications of ammonium malonate and related catalytic systems in organic synthesis.

| Reaction Type | Role of Ammonium Malonate | Reactants | Typical Catalyst (if not self-catalyzed) | Product Type | Yield Range (%) | Reference(s) |

| Knoevenagel Condensation | Reactant & Catalyst Precursor | Aromatic/Aliphatic Aldehydes | Self-catalyzed or weak amines | α,β-Unsaturated Acids/Esters | 70-95% | [2][4][5] |

| Synthesis of Heterocycles | Reactant & Nitrogen Source | Aldehydes, Ketones, other electrophiles | Often self-catalyzed in MCRs | Pyridines, Pyrroles, etc. | Varies | [9] |

| Oxime Synthesis | Co-catalyst | Aldehydes/Ketones, H₂O₂, Ammonia | Titanium-based heterogeneous catalyst | Oximes | High | [10] |

| Ammonolysis | Reactant & Catalyst Precursor | Diethylmalonate | Ammonium Chloride | Malonamide | N/A | [1] |

Note: Yields are representative of the general reaction class, as specific data for ammonium malonate as the sole catalyst is limited. The provided ranges are based on analogous systems using malonic acid/esters and ammonium salts.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Ammonium Malonate

This protocol describes a generalized procedure for the condensation of an aromatic aldehyde with ammonium malonate, leading to the formation of a cinnamic acid derivative.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium malonate

-

Solvent (e.g., ethanol, or solvent-free)

-

Hydrochloric acid (for workup)

-

Sodium carbonate (for workup)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol) and ammonium malonate (12 mmol).

-

Solvent Addition (Optional): For a solvent-based reaction, add 15-20 mL of ethanol. For a solvent-free reaction, proceed to the next step.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the substrate.

-

Workup: a. After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. b. If a solvent was used, remove it under reduced pressure. c. Add 30 mL of water to the residue, followed by the slow addition of a saturated sodium carbonate solution until the mixture is basic (pH ~9). This will dissolve the acidic product. d. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde. e. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

-

Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Diagrams and Workflows

Knoevenagel Condensation Mechanism

The mechanism for the Knoevenagel condensation catalyzed by ammonia (derived from the ammonium ion) involves the formation of an enolate from the malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

// Nodes Ammonia [label="NH₃", fillcolor="#FBBC05", fontcolor="#202124"]; Malonate [label="Malonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde (R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Aldol-type Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α,β-Unsaturated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ammonia -> Malonate [label="Deprotonation"]; Malonate -> Enolate; Enolate -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Adduct; Adduct -> Product [label="Dehydration (-H₂O)"]; Product -> Water [style=invis]; } dot Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of products from an ammonium malonate-catalyzed reaction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Aldehyde and\nAmmonium Malonate"]; Heat [label="Heat and Stir\n(Solvent or Solvent-free)"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup\n(Base Extraction, Acid Precipitation)"]; Filter [label="Filter Precipitate"]; Purify [label="Recrystallize"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine; Combine -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Filter; Filter -> Purify; Purify -> End; } dot Caption: General experimental workflow for synthesis.

Conclusion

Ammonium malonate is a valuable and efficient reagent in organic synthesis, offering the strategic advantage of providing both the nucleophilic malonate unit and the catalytic ammonium species in a single molecule. Its application in Knoevenagel-type condensations and other multicomponent reactions simplifies experimental procedures and aligns with the principles of green chemistry by improving atom economy. For researchers in drug development and synthetic chemistry, leveraging the dual functionality of ammonium malonate can open new avenues for the efficient construction of complex molecular architectures.

References

- 1. Malonic acid, ammonium salt | 15467-21-7 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. Hantzsch_pyridine_synthesis [chemeurope.com]

- 9. mdpi.com [mdpi.com]

- 10. US6462235B1 - Process for production of oximes cocatalyzed by ammonium salts or substituted ammonium salts - Google Patents [patents.google.com]

Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile method in organic chemistry for the preparation of carboxylic acids. While the classic protocol does not typically employ ammonium salts as the primary base—stronger bases suchre as sodium ethoxide are required to deprotonate the diethyl malonate—the incorporation of a nitrogen source is fundamental when adapting this synthesis for the creation of α-amino acids. This document provides detailed protocols for the synthesis of α-amino acids derived from malonic esters, with a primary focus on the widely used amidomalonate synthesis .

The amidomalonate synthesis is a robust and high-yielding variation of the malonic ester synthesis that utilizes diethyl acetamidomalonate as the starting material. This substrate conveniently contains the required nitrogen atom in a protected form, allowing for the straightforward alkylation of the α-carbon to introduce the desired amino acid side chain.

Protocol 1: Amidomalonate Synthesis of α-Amino Acids

This protocol is a highly reliable method for the synthesis of a wide range of α-amino acids. The process involves three main stages:

-

Preparation of Diethyl Acetamidomalonate: The starting material is synthesized from diethyl malonate.

-

Alkylation: The diethyl acetamidomalonate is deprotonated and then alkylated with an appropriate alkyl halide to introduce the desired side chain.

-

Hydrolysis and Decarboxylation: The alkylated intermediate is hydrolyzed and decarboxylated to yield the final α-amino acid.

Stage 1: Preparation of Diethyl Acetamidomalonate

A common and effective method for preparing diethyl acetamidomalonate involves the reduction of diethyl isonitrosomalonate followed by acetylation.[1]

Experimental Protocol:

-

Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.

-

Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced with zinc dust in the presence of acetic anhydride and glacial acetic acid. The in situ generated amine is immediately acetylated to form diethyl acetamidomalonate.[1]

-

Workup and Purification: The crude product is purified by crystallization from water.

Quantitative Data for Diethyl Acetamidomalonate Synthesis [1]

| Parameter | Value |

| Starting Material | Diethyl Malonate |

| Key Reagents | Sodium Nitrite, Zinc Dust, Acetic Anhydride |

| Solvent | Acetic Acid, Water |